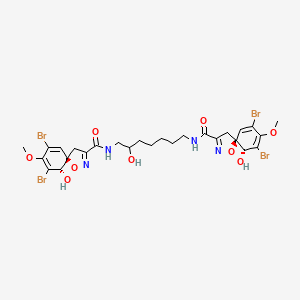
Caissarine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Caissarine B, also known as this compound, is a useful research compound. Its molecular formula is C27H32Br4N4O9 and its molecular weight is 876.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
General Reaction Principles
The foundational steps for characterizing unknown compounds align with standard practices in chemical reaction analysis:
Key Parameters for Reaction Analysis
Hypothetical Reaction Pathways for Caissarine B
If this compound is a bioactive or synthetic organic compound, its reactivity might involve:
2.1. Oxidation/Reduction
-
Oxidation : Potential cleavage of double bonds or hydroxylation.
Caissarine B+O2→Oxidized Product+H2O -
Reduction : Catalytic hydrogenation (e.g., using Na/NH₃ or Pd/C).
Caissarine B+H2Pd CSaturated DerivativeExample: Alkyne reduction to alkene3.
2.2. Acid/Base Reactions
-
Esterification : Reaction with acid chlorides or anhydrides.
Caissarine B OH+Ac2O→Caissarine B OAc+HAcExample: Ester synthesis via acid chloride3.
Catalytic Interactions
Catalysts like B(C₆F₅)₃ or enzymes could modulate this compound’s reactivity:
Experimental Design for Unknowns
If this compound were analyzed experimentally:
4.1. Control Experiments
Adapted from Reaction in a Bag methodology :
-
Mix this compound with individual reagents (e.g., H₂O, acid, base).
-
Monitor color, temperature, and gas evolution.
-
Compare with combinatorial reactions (e.g., this compound + catalyst).
4.2. Electrochemical Modulation
Modern techniques (e.g., applied voltage) could alter reaction pathways :
-
Anode : Oxidize this compound.
-
Cathode : Reduce intermediates.
Data Gaps and Recommendations
The absence of specific data on this compound underscores the need for:
Eigenschaften
Molekularformel |
C27H32Br4N4O9 |
|---|---|
Molekulargewicht |
876.2 g/mol |
IUPAC-Name |
(5S,6R)-7,9-dibromo-N-[7-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-6-hydroxyheptyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C27H32Br4N4O9/c1-41-20-14(28)8-26(22(37)18(20)30)10-16(34-43-26)24(39)32-7-5-3-4-6-13(36)12-33-25(40)17-11-27(44-35-17)9-15(29)21(42-2)19(31)23(27)38/h8-9,13,22-23,36-38H,3-7,10-12H2,1-2H3,(H,32,39)(H,33,40)/t13?,22-,23+,26+,27-/m0/s1 |
InChI-Schlüssel |
FQVRCGJJPSNVLI-KVTJTVCUSA-N |
Isomerische SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCCC(CNC(=O)C3=NO[C@]4(C3)C=C(C(=C([C@H]4O)Br)OC)Br)O)C=C1Br)O)Br |
Kanonische SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCC(CNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)O)C=C1Br)O)Br |
Synonyme |
caissarine B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















